molecular formula C7H5ClF3N B1487710 3-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1060814-58-5

3-(Chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1487710
CAS No.: 1060814-58-5
M. Wt: 195.57 g/mol
InChI Key: DWOQJLJLLCVGTF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(trifluoromethyl)pyridine is a valuable fluorinated pyridine derivative that serves as a versatile building block in organic synthesis, particularly for the development of active ingredients in the agrochemical and pharmaceutical industries. The compound features a chloromethyl group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring. This unique structure makes it a key intermediate for constructing more complex molecules, as the chloromethyl group is a reactive handle for further functionalization, such as nucleophilic substitution or cyclization reactions . Trifluoromethylpyridine (TFMP) derivatives, as a class, are a critical structural motif in many modern agrochemicals and pharmaceuticals . The biological activity of TFMP-based compounds is attributed to the synergistic effect of the pyridine moiety and the trifluoromethyl group. The trifluoromethyl group is highly electronegative, which can significantly influence a molecule's lipophilicity, metabolic stability, and biomolecular affinity . In agrochemistry, TFMP derivatives are found in numerous commercial pesticides, including fungicides, herbicides, and insecticides . In pharmaceutical research, the TFMP moiety is incorporated into drug candidates to optimize their physicochemical properties and improve pharmacokinetic profiles . Researchers value this compound for its application in creating novel compounds for crop protection and drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOQJLJLLCVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697248
Record name 3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060814-58-5
Record name 3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-(trifluoromethyl)pyridine
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Preparation Methods

Radical Chlorination of 2-Methyl-3-(trifluoromethyl)pyridine

Overview:
A patented method (CN112279802B, 2020) describes an efficient radical chlorination approach to prepare 3-(chloromethyl)-2-(trifluoromethyl)pyridine by reacting 2-methyl-3-(trifluoromethyl)pyridine with an electrophilic chlorinating reagent in the presence of a radical initiator and a nitroxide radical precursor in an organic solvent.

Key Reaction Conditions:

Parameter Details
Starting material 2-Methyl-3-(trifluoromethyl)pyridine
Chlorinating reagents N-Chlorosuccinimide, N-chlorophthalimide, or trichloroisocyanuric acid
Radical initiators Azobisisobutyronitrile (AIBN), benzoyl peroxide, or 2,3-dichloro-5,6-dicyan-p-benzoquinone
Nitroxide radical precursors N-Hydroxysuccinimide, N-hydroxyisoindole-1,3-dione, 1-hydroxy-benzotriazole
Solvents Dichloroethane, dichloromethane, acetonitrile
Temperature 50–100 °C (preferably 70–90 °C, optimally 80 °C)
Reaction time 3–6 hours
Molar ratios (chlorinating reagent : substrate : initiator : nitroxide precursor) 1 : 2–5 : 0.001–0.02 : 0.01–0.2 (preferably 1 : 2–5 : 0.005–0.015 : 0.05–0.15)

Procedure:

  • Dissolve the chlorinating reagent, 2-methyl-3-(trifluoromethyl)pyridine, radical initiator, and nitroxide radical precursor separately in the chosen organic solvent.
  • Mix and stir the solutions, then heat to the target temperature (e.g., 80 °C).
  • Maintain the reaction for 3–6 hours to generate this compound.
  • After completion, remove the solvent by rotary evaporation and purify the product by column chromatography.

Advantages:

  • Short reaction route with good selectivity.
  • Mild and industrially feasible reaction conditions.
  • Short reaction time and easy scale-up potential.
  • The use of nitroxide radical precursors improves selectivity and yield.

This method is currently considered the most practical and industrially relevant for producing this compound.

Chlorination via Phosphorus Oxychloride and Pyridine N-Oxide Intermediate

Overview:
Another method involves the chlorination of 3-(trifluoromethyl)pyridine N-oxide using phosphorus oxychloride (POCl3) in 1,2-dichloroethane, followed by treatment with triethylamine to yield 2-chloro-3-(trifluoromethyl)pyridine, which can be converted further to the chloromethyl derivative.

Key Reaction Conditions:

Parameter Details
Starting material 3-(Trifluoromethyl)pyridine N-oxide
Chlorinating agent Phosphorus oxychloride (POCl3)
Solvent 1,2-Dichloroethane
Temperature Stage 1: -30 to -20 °C (1 h)
Stage 2: -30 to -20 °C (3 h)
Yield Approx. 91.9% (for 2-chloro-3-(trifluoromethyl)pyridine)

Procedure:

  • React 3-(trifluoromethyl)pyridine N-oxide with POCl3 in 1,2-dichloroethane at low temperatures (-30 to -20 °C) for 1 hour.
  • Add triethylamine and continue stirring at the same temperature for 3 hours.
  • The reaction mixture is then processed by aqueous workup and extraction to isolate the chlorinated product.

Notes:

  • This method primarily yields 2-chloro-3-(trifluoromethyl)pyridine but can be adapted for further chloromethylation.
  • The process involves careful temperature control and handling of POCl3.
  • It is suitable for producing high-purity intermediates for pharmaceutical synthesis.

This approach is well-documented and used for producing related chlorinated trifluoromethylpyridines, which can serve as precursors to the chloromethyl derivative.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Selectivity Advantages Industrial Relevance
Radical chlorination (patent) 2-Methyl-3-(trifluoromethyl)pyridine N-chlorosuccinimide, radical initiator, nitroxide precursor; 50–100 °C, 3–6 h High selectivity, good yield Mild conditions, short route, scalable High
POCl3 chlorination 3-(Trifluoromethyl)pyridine N-oxide POCl3, triethylamine, 1,2-dichloroethane, low temp (-30 to -20 °C) ~91.9% for chloropyridine High purity, well-established Moderate
Vapor-phase chlorination/fluorination Methyl-substituted trifluoromethylpyridines Fluidized-bed reactor, catalyst, vapor-phase chlorination/fluorination Variable, minor chloromethyl products Large scale, complex equipment Specialized industrial use

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-2-(trifluoromethyl)pyridine is studied for its potential as a precursor in drug development. The trifluoromethyl group is known to enhance pharmacological properties, making derivatives of this compound suitable candidates for developing new therapeutics.

  • Antimicrobial Activity: Research indicates that derivatives exhibit significant antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains . For example, certain derivatives have shown potent antibacterial effects against Staphylococcus aureus and Escherichia coli.
  • Cancer Research: Compounds related to this structure have been investigated for their potential as inhibitors of cancer cell proliferation. Some derivatives demonstrated IC50 values as low as 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity .

Agrochemical Applications

The compound also plays a significant role in the agrochemical industry. Trifluoromethylpyridine derivatives are utilized in the development of pesticides and herbicides due to their enhanced efficacy against pests.

  • Crop Protection: The first derivative introduced was fluazifop-butyl, which has been followed by over 20 new agrochemicals containing the trifluoromethyl moiety that have received regulatory approval . These compounds are effective in protecting crops from various pests while exhibiting lower toxicity to non-target organisms.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Activity: A study demonstrated that specific derivatives showed potent effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .
  • Anticancer Properties: Another investigation highlighted a derivative's ability to inhibit cancer cell growth significantly, suggesting potential therapeutic applications in oncology .

Summary of Biological Activities

Activity TypeMIC Values (µg/ml)Reference
Antifungal25 - 62.5Noolvi et al., 2014
AntimicrobialVariesLuo et al., 2015
AnticancerIC50 = 9 nMStudy on HT-29 cells

The mechanism of action often involves the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function due to the enhanced penetration capabilities provided by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. These interactions can disrupt key biological pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5)
  • Structure : Chloromethyl at position 2, trifluoromethyl at position 3, and chloro at position 4.
  • However, the additional chlorine at position 5 may introduce steric or electronic effects that limit applications in drug design .
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6)
  • Structure : Chloromethyl at position 2, trifluoromethyl at position 3, and methoxy (-OCH3) at position 5.
  • Key Differences : The methoxy group enhances solubility in polar solvents but reduces electrophilicity at the pyridine ring, making it less reactive in cross-coupling reactions compared to the target compound .

Halogen-Substituted Analogues

3-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4)
  • Structure : Bromomethyl (-CH2Br) replaces chloromethyl at position 3.
  • Key Differences : Bromine’s higher leaving-group ability facilitates faster alkylation or nucleophilic substitution reactions. However, brominated derivatives are often more expensive and may exhibit higher toxicity .
3-(Chloromethyl)-2-fluoropyridine (CAS 315180-14-4)
  • Structure : Fluorine (-F) replaces trifluoromethyl at position 2.

Functional Group Variations

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • Structure : Chloromethyl at position 2, methyl (-CH3) at position 3, and trifluoroethoxy (-OCH2CF3) at position 4.
  • Key Differences : The trifluoroethoxy group introduces strong electron-withdrawing effects and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets in drug targets. However, the methyl group at position 3 reduces steric flexibility compared to the trifluoromethyl group in the target compound .
3-(Chloromethyl)-2-methylpyridine·HCl
  • Structure : Methyl (-CH3) replaces trifluoromethyl at position 2.
  • Key Differences : The absence of the trifluoromethyl group diminishes electron-withdrawing effects, reducing the compound’s stability under acidic conditions and limiting its utility in medicinal chemistry .

Pharmacologically Active Derivatives

2-Nitro-7-((6-(trifluoromethyl)pyridin-3-yl)methyl)imidazo[1,2-a]pyrazin-8(7H)-one
  • Structure : Derived from 3-(4-(chloromethyl)-2-(trifluoromethyl)pyridine.
  • Key Differences : This derivative exhibits antitubercular and antiparasitic activity due to the nitroimidazole moiety. The chloromethyl group in the precursor enables efficient conjugation, but the final product’s solubility is lower than simpler pyridine derivatives .
Pyridine-based CYP51 Inhibitors (UDO and UDD)
  • Structure : Complex derivatives with thiazole and piperazine groups.
  • Key Differences: These compounds show superior activity against Trypanosoma cruzi compared to the target compound, highlighting how extended functionalization (e.g., piperazine rings) enhances target binding .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Key Functional Groups Yield in Synthesis Key Applications
3-(Chloromethyl)-2-(trifluoromethyl)pyridine 195.00 -CH2Cl, -CF3 48% (microwave) Pharmaceutical intermediates
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 229.01 -CH2Cl, -CF3, -Cl Not reported Agrochemical synthesis
3-(Bromomethyl)-2-(trifluoromethyl)pyridine 239.63 -CH2Br, -CF3 Not reported High-reactivity intermediates
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 225.60 -CH2Cl, -CF3, -OCH3 Not reported Solubility-enhanced scaffolds

Table 2: Reactivity and Stability

Compound Leaving Group Reactivity Metabolic Stability Solubility (LogP)
This compound Moderate (Cl) High ~2.5
3-(Bromomethyl)-2-(trifluoromethyl)pyridine High (Br) Moderate ~2.8
3-(Chloromethyl)-2-fluoropyridine Low (F inert) Low ~1.9

Biological Activity

3-(Chloromethyl)-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by a chloromethyl group and a trifluoromethyl group. Its unique chemical structure contributes to its notable biological activities, making it a subject of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₄ClF₃N
  • Appearance : Yellow powder or solid with an irritating odor
  • Solubility : Soluble in water, enhancing its applicability in biological systems

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group, which enhances lipophilicity. This property facilitates the compound's ability to penetrate biological membranes and interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Interaction

Studies have shown that this compound can act as both an inhibitor and activator depending on the specific enzyme or receptor it interacts with. This dual role is critical for its potential therapeutic applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Target Effect Mechanism
Study 1Enzyme AInhibitionCompetitive inhibition mechanism observed in vitro.
Study 2Receptor BActivationEnhanced signaling pathway activation leading to increased cellular response.
Study 3Cellular Process CModulationInfluences gene expression related to metabolic regulation.

Case Studies

  • Pharmaceutical Applications : In a study examining various trifluoromethyl-containing compounds, this compound demonstrated significant potency against specific metabolic enzymes, suggesting its potential as a lead compound in drug development for metabolic disorders .
  • Toxicological Assessment : A toxicological study indicated that while the compound exhibits promising biological activity, it also has an irritating effect on biological tissues, necessitating careful consideration in therapeutic contexts.
  • Comparative Analysis : When compared to structurally similar compounds, such as 2-Hydroxy-5-(trifluoromethyl)pyridine and 6-(Trifluoromethyl)pyridine, this compound showed enhanced reactivity and biological properties due to its unique substituents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Chloromethyl)-2-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution on pre-functionalized pyridine intermediates. For example, chlorination of hydroxymethyl precursors using reagents like SOCl₂ or PCl₃ under controlled conditions (0–5°C) yields the chloromethyl group. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids can introduce substituents to the pyridine ring .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns (e.g., δ ~4.8 ppm for -CH₂Cl, δ ~120–125 ppm for -CF₃ in ¹⁹F NMR).
  • X-ray Crystallography : Single-crystal studies (e.g., C–Cl bond length ~1.73 Å and C–CF₃ bond angle ~120°) resolve stereoelectronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 195.02 for C₇H₅ClF₃N).

Q. What are typical applications of this compound in medicinal chemistry?

  • Methodological Answer : The chloromethyl group enables derivatization into amines, thioethers, or azides for bioactive molecule synthesis. For example, coupling with azetidine () or aryl boronic acids generates intermediates for kinase inhibitors or anti-inflammatory agents .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in substitution reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), polarizing the pyridine ring and activating the chloromethyl group for nucleophilic substitution. Density Functional Theory (DFT) studies (e.g., Fukui indices) predict enhanced electrophilicity at the chloromethyl carbon, facilitating reactions with amines or thiols under mild conditions (e.g., 25°C, DMF) .

Q. What challenges arise in achieving regioselective functionalization during cross-coupling reactions?

  • Methodological Answer : Competing reactivity at the chloromethyl group and pyridine ring positions (C-4/C-6) complicates regioselectivity. Strategies include:

  • Directing Groups : Temporary protection of -CH₂Cl with Boc groups to prioritize ring functionalization.
  • Catalyst Optimization : Pd(PPh₃)₄ with K₂CO₃ in THF selectively couples aryl boronic acids to the C-4 position .

Q. How can computational methods predict novel reaction pathways for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. For instance, studies on analogous pyridines show that -CF₃ stabilizes negative charge buildup during SN2 reactions, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Q. What side reactions are observed during synthesis, and how are they mitigated?

  • Methodological Answer : Common issues include:

  • Over-chlorination : Controlled addition of chlorinating agents (e.g., SOCl₂) at low temperatures (-10°C) prevents multiple substitutions.
  • Trifluoromethyl Displacement : Steric shielding with bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed reactions avoids -CF₃ loss .

Q. How does crystallographic data resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction of related compounds (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) reveals intermolecular interactions (e.g., Cl⋯Cl contacts at 3.28 Å) and hydrogen-bonded dimers (N–H⋯N, 2.89 Å), guiding polymorph control strategies .

Data Contradictions and Resolution

  • Discrepancy in Reactivity : Some studies report competing C–Cl vs. C–CF₃ reactivity under identical conditions. Resolution involves kinetic profiling (e.g., in situ IR monitoring) to identify temperature-dependent pathways .
  • Divergent Regioselectivity : Conflicting reports on cross-coupling sites (C-4 vs. C-6) are addressed using steric maps derived from X-ray data .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
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3-(Chloromethyl)-2-(trifluoromethyl)pyridine

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